Fmoc-Thr(PO3H2)-OH

Catalog No.
S895252
CAS No.
883726-90-7
M.F
C19H20NO8P
M. Wt
421.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Thr(PO3H2)-OH

CAS Number

883726-90-7

Product Name

Fmoc-Thr(PO3H2)-OH

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid

Molecular Formula

C19H20NO8P

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C19H20NO8P/c1-11(28-29(24,25)26)17(18(21)22)20-19(23)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,20,23)(H,21,22)(H2,24,25,26)/t11-,17+/m1/s1

InChI Key

OKIKUSCYAJQLRR-DIFFPNOSSA-N

SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)O

Building Blocks for Peptide Synthesis

Fmoc-Thr(PO3H2)-OH, also known as Fmoc-Threonine(phosphate)-OH or (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxybutanoic acid, is a key building block used in peptide synthesis []. The molecule combines two important functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl protecting group): This bulky group protects the amino group (NH2) of the threonine amino acid during peptide chain assembly. This allows for the selective formation of desired peptide bonds [].
  • Phosphate group (PO3H2): This group introduces a phosphate moiety to the threonine side chain. Phosphorylation plays a crucial role in regulating protein function and signaling pathways within cells [].

By incorporating Fmoc-Thr(PO3H2)-OH into a peptide sequence, researchers can create peptides containing phosphorylated threonine residues. These modified peptides can be used to study the impact of phosphorylation on protein-protein interactions, enzyme activity, and cellular processes [].

Applications in Protein Function Studies

One primary application of Fmoc-Thr(PO3H2)-OH lies in investigating the role of threonine phosphorylation in protein function. By synthesizing peptides containing phosphorylated and non-phosphorylated threonine residues, researchers can compare their binding affinities to other proteins or interactions with cellular components. This approach helps elucidate how phosphorylation events modulate protein activity and function within biological systems.

Drug Discovery and Development

Fmoc-Thr(PO3H2)-OH can also be utilized in the development of new drugs. By mimicking the phosphorylated threonine motifs present in protein targets, researchers can design peptide-based drugs that specifically interact with these proteins. This targeted approach holds promise for developing more effective and selective therapies for various diseases [].

Fmoc-Threonine(Phosphate)-Hydroxyl, commonly referred to as Fmoc-Thr(PO3H2)-OH, is a modified amino acid derivative of threonine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of threonine and a phosphate group at the hydroxyl side chain. This compound is significant in peptide synthesis, particularly in solid-phase peptide synthesis, where it serves to protect the amino group during the synthesis process. The molecular formula of Fmoc-Thr(PO3H2)-OH is C19H20N1O8PC_{19}H_{20}N_{1}O_{8}P and its chemical structure allows for the introduction of phosphorylation into peptide sequences, which is crucial for studying protein functions and signaling pathways in biological systems .

  • Oxidation: The hydroxyl group on the threonine side chain can be oxidized, potentially altering its reactivity and interactions.
  • Reduction: The phosphate group can be reduced to different oxidation states using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions involving nucleophiles at both the Fmoc-protected amino group and the phosphate group.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Fmoc-Thr(PO3H2)-OH is primarily used in synthesizing phosphorylated peptides that mimic naturally occurring phosphorylated proteins. These peptides are instrumental in studying various biological processes, including signal transduction pathways and protein interactions. The introduction of phosphate groups into peptides can significantly affect their biological activity, stability, and interactions with other biomolecules .

The synthesis of Fmoc-Thr(PO3H2)-OH involves a series of steps:

  • Protection of the Amino Group: The amino group of threonine is protected by reacting it with Fmoc chloride in the presence of a base like sodium carbonate.
  • Phosphorylation: The hydroxyl group on the protected threonine is phosphorylated using a phosphorylating agent such as phosphorus oxychloride under controlled conditions .

This method allows for efficient incorporation of the phosphate group while maintaining the integrity of the peptide during synthesis.

Fmoc-Thr(PO3H2)-OH has diverse applications across various fields:

  • Chemistry: It is widely used in peptide synthesis to create phosphorylated peptides essential for understanding protein phosphorylation mechanisms.
  • Biology: Researchers utilize this compound to synthesize peptides that mimic phosphorylated proteins, aiding studies on cellular processes and protein interactions.
  • Medicine: Phosphorylated peptides synthesized from this compound are valuable in drug discovery, particularly for developing kinase inhibitors and therapeutic agents targeting signaling pathways.
  • Industry: In pharmaceutical manufacturing, Fmoc-Thr(PO3H2)-OH is employed for large-scale production of peptide-based drugs and diagnostic tools .

Studies involving Fmoc-Thr(PO3H2)-OH focus on its interactions within biological systems, particularly how phosphorylated peptides influence cellular signaling pathways. These studies often employ techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to analyze peptide interactions and modifications post-synthesis. Understanding these interactions is crucial for elucidating the roles of phosphorylation in regulating protein function and cellular responses .

Several compounds are structurally or functionally similar to Fmoc-Thr(PO3H2)-OH. Here are some noteworthy examples:

Compound NameStructure/ModificationUnique Features
Fmoc-Tyrosine(Phosphate)Similar Fmoc protection with phosphateWidely used for introducing phosphotyrosine
Fmoc-Serine(Phosphate)Phosphorylated serine derivativeImportant for studying serine phosphorylation
Fmoc-Tyrosine(Benzyl Ester)Partially protected phosphateMore stable during synthesis but may lead to side reactions
Fmoc-Tyrosine(N,N-Dimethyl)Fully protected phosphateAvoids side reactions associated with unprotected phosphates

These compounds share similarities in their use as building blocks in peptide synthesis but differ in their specific applications and stability during

XLogP3

1.3

Sequence

X

Dates

Modify: 2023-08-16

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